
4,7-Dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by its unique structure, which includes two chlorine atoms and three methyl groups attached to the indole ring. The presence of these substituents imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,7-dichloroindole and 3,3,5-trimethylcyclohexanone.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using catalysts like p-toluenesulfonic acid or methanesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .
Wissenschaftliche Forschungsanwendungen
4,7-Dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,7-Dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Dichloroindole: Lacks the trimethyl groups, resulting in different chemical and biological properties.
3,3,5-Trimethylindole: Lacks the chlorine atoms, affecting its reactivity and applications.
Other Indole Derivatives: Compounds like 1H-Indole-3-carbaldehyde and its derivatives share some structural similarities but differ in their functional groups and applications.
Uniqueness
4,7-Dichloro-3,3,5-trimethyl-2,3-dihydro-1H-indole is unique due to the presence of both chlorine and trimethyl substituents, which confer distinct chemical reactivity and potential biological activities. This combination of substituents makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H13Cl2N |
|---|---|
Molekulargewicht |
230.13 g/mol |
IUPAC-Name |
4,7-dichloro-3,3,5-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H13Cl2N/c1-6-4-7(12)10-8(9(6)13)11(2,3)5-14-10/h4,14H,5H2,1-3H3 |
InChI-Schlüssel |
KTPIGXPZEVCGGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1Cl)C(CN2)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


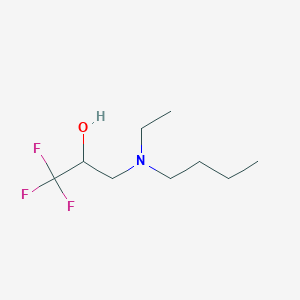
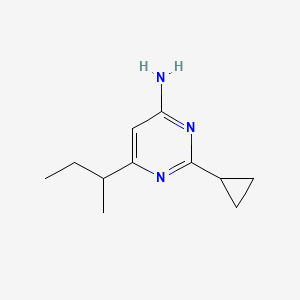
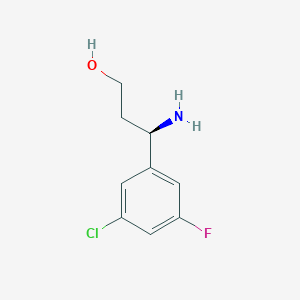
![7-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13320189.png)
![N-(4-((1H-Pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-1-(cyclopropylmethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B13320194.png)
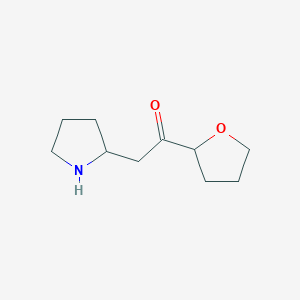
![3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13320203.png)
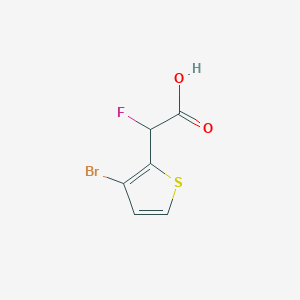
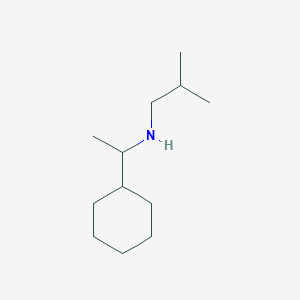
![6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320228.png)
![4-[Amino(cyclopropyl)methyl]-2-chlorophenol](/img/structure/B13320234.png)


![6'-Methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene]](/img/structure/B13320248.png)
